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molecular formula C9H6ClNO2 B8770378 8-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 5627-74-7

8-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No. B8770378
M. Wt: 195.60 g/mol
InChI Key: MGZKBWGZFJSTSQ-UHFFFAOYSA-N
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Patent
US07196079B2

Procedure details

A solution of 2-amino-3-chlorobenzoic acid (4.93 g, 28.7 mmol) in acetic anhydride (15 mL) was refluxed for 3 h, then cooled to room temperature. The precipitated solid was filtered, and washed with hexane. The title compound was obtained as a brown solid (4.33 g). 1H NMR (500 MHz, CDCl3) δ 8.11 (d, J=8 Hz, 1H), 7.86 (d, J=8 Hz, 1H), 7.43 (t, J=8 Hz, 1H), 2.54 (s, 3H).
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:12](OC(=O)C)(=O)[CH3:13]>>[Cl:11][C:10]1[C:2]2[N:1]=[C:12]([CH3:13])[O:5][C:4](=[O:6])[C:3]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2C(OC(=NC21)C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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